2-[2-(Methylsulfanyl)phenyl]acetic acid
Description
2-[2-(Methylsulfanyl)phenyl]acetic acid (CAS: 10419-34-8) is an organic compound with the molecular formula C₉H₁₀O₂S and a molecular weight of 182.24 g/mol . Its structure comprises a phenyl ring substituted with a methylsulfanyl (-SMe) group at the ortho position, linked to an acetic acid moiety. This compound is typically stored as a powder at room temperature and is utilized in organic synthesis and pharmaceutical research .
The methylsulfanyl group confers moderate electron-donating properties, while the acetic acid functionality enhances solubility in polar solvents.
Properties
IUPAC Name |
2-(2-methylsulfanylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRVZRJMWNFSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501594 | |
| Record name | [2-(Methylsulfanyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10419-34-8 | |
| Record name | [2-(Methylsulfanyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)phenyl]acetic acid typically involves the introduction of a methylsulfanyl group to a phenylacetic acid derivative. One common method is the reaction of 2-bromo-phenylacetic acid with methylthiolate under basic conditions to yield the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylsulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-[2-(Methylsulfanyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used to study the effects of sulfur-containing functional groups on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfanyl)phenyl]acetic acid depends on its specific application. In general, the presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological targets. For example, in medicinal chemistry, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modification, leading to specific biological effects.
Comparison with Similar Compounds
Positional Isomers: Para-Substituted Analogue
4-(Methylthio)phenylacetic acid (CAS: 137-07-5) shares the same molecular formula (C₉H₁₀O₂S ) and weight (182.24 g/mol ) but differs in the position of the methylsulfanyl group, which is located at the para position on the phenyl ring . Key distinctions include:
Functionalized Derivatives: Tetrazole-Containing Analogues
2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid (Molecular formula: C₁₀H₁₀N₄O₂S₂; MW: 282.34 g/mol) incorporates a tetrazole ring linked via a sulfanyl group to the ortho-methylsulfanylphenyl moiety . Notable features:
Substitution Variants: Chloro and Methylbenzyl Derivatives
- (3-Chlorobenzyl)thioacetic acid (CAS: 34722-33-3; C₉H₉ClO₂S ): The meta-chloro substituent introduces electron-withdrawing effects, contrasting with the electron-donating methylsulfanyl group. This alters reactivity, particularly in electrophilic substitution reactions .
- [(2-Methylbenzyl)thio]acetic acid (C₁₀H₁₂O₂S ; MW: 196.26 g/mol): The methyl group on the benzyl ring modifies steric and electronic properties, distinguishing it from the target compound’s direct phenyl substitution .
Physicochemical Properties
Biological Activity
2-[2-(Methylsulfanyl)phenyl]acetic acid, also known as methylsulfanyl phenylacetic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H10O2S
- CAS Number : 10419-34-8
- Structural Characteristics : The compound features a methylthio group attached to a phenylacetic acid backbone, which may influence its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
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Antimicrobial Activity :
- Studies have shown that derivatives of phenylacetic acids possess antibacterial properties. For instance, phenylacetic acid (PAA) has demonstrated significant antibacterial effects against Agrobacterium tumefaciens, with an IC50 value of 0.8038 mg/mL . This suggests that similar compounds may exhibit comparable antimicrobial efficacy.
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Anti-inflammatory Effects :
- The compound is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Inhibition of COX-2 has been associated with reduced inflammation and pain, making it a potential candidate for anti-inflammatory therapies.
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Antioxidant Properties :
- The presence of the methylsulfanyl group may enhance the antioxidant capacity of the compound, providing protection against oxidative stress in cells.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Cell Membrane Interaction : The compound might disrupt bacterial cell membranes, leading to cell lysis and death .
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to its antioxidant effects.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antibacterial Activity :
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Anti-inflammatory Research :
- Research focusing on COX inhibitors has indicated that structurally similar compounds can effectively reduce inflammation in animal models, suggesting that this compound could have therapeutic applications in treating inflammatory diseases.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
